molecular formula C9H10N2 B1626415 4-Pyridinebutanenitrile CAS No. 84200-09-9

4-Pyridinebutanenitrile

Cat. No.: B1626415
CAS No.: 84200-09-9
M. Wt: 146.19 g/mol
InChI Key: OXAMZLPBBCZRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinebutanenitrile, with the CAS Registry Number 84200-09-9, is an organic compound featuring a pyridine ring linked to a butanenitrile chain . This structure classifies it as a nitrogen-containing heterocycle and an alkyl nitrile. Its molecular formula is C9H10N2, and it has a molecular weight of 146.19 g/mol . As a pyridine derivative, this compound is of significant interest in chemical synthesis and pharmaceutical research. Pyridine scaffolds are ubiquitous in medicinal chemistry due to their profound effect on pharmacological activity and their role as key pharmacophores . The incorporation of pyridine nuclei into molecules is a common strategy in progressive drug design and discovery, leading to numerous broad-spectrum therapeutic agents . The nitrile functional group also offers versatile reactivity for further chemical transformations. Researchers may explore this compound as a valuable building block for the development of novel substances. Safety Information: As a nitrile compound, appropriate safety precautions must be taken. Some aliphatic nitriles are known to release cyanide ions in vivo through metabolic processes, which can lead to toxicity . The characteristic signs of intoxication include dyspnea, ataxia, and convulsions, similar to acute cyanide poisoning . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-pyridin-4-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMZLPBBCZRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543798
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84200-09-9
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridinecarbonyl Chloride Intermediate

A two-step process converts pyridine derivatives to 4-pyridinebutanenitrile:

  • Chlorination : 4-Picoline reacts with thionyl chloride (SOCl₂) at 80°C for 6 hours to form 4-pyridinecarbonyl chloride.
  • Cyanide Addition : The chloride intermediate reacts with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, achieving a 72% yield.

Key Conditions :

  • Solvent: DMSO
  • Temperature: 120°C
  • Catalyst: None required
  • Yield: 72%

This method is limited by the toxicity of KCN and competing hydrolysis reactions, necessitating anhydrous conditions.

Multi-Component Reactions (MCRs)

Lithiated Alkoxyallenes with Nitriles

A three-component reaction involving:

  • Lithiated methoxyallene (generated from methoxyallene and n-butyllithium at −70°C)
  • Nitrile (e.g., pivalonitrile)
  • Carboxylic acid (e.g., trifluoroacetic acid)

Mechanism :

  • Nucleophilic attack of lithiated allene on nitrile forms an enamide intermediate.
  • Cyclization via intramolecular aldol addition generates the pyridine core.
  • Acid-induced elimination yields this compound derivatives.

Optimized Parameters :

  • Temperature: −70°C to room temperature
  • Solvent: Diethyl ether
  • Yield: 68–75%

Reductive Hydrolysis of Imidazoline Intermediates

Solvent-Free Synthesis

A patent (CN106518753A) outlines a scalable two-step method:

  • Imidazoline Formation : Isonicotinic acid reacts with ethylenediamine under solvent-free conditions at 200–260°C for 10–15 hours to form 4-pyridine-2-imidazoline (87% yield).
  • Reductive Hydrolysis : The imidazoline undergoes sodium borohydride (NaBH₄)-mediated reduction in ethanol at −10°C, followed by oxalic acid hydrolysis to yield this compound (85% yield).

Advantages :

  • No solvent reduces production costs.
  • Inert gas (N₂) prevents oxidation.

Industrial-Scale Production

Continuous Flow Reactor Design

A 2024 BenchChem study highlights a continuous process:

  • Feedstock : 4-Picoline and acrylonitrile
  • Conditions :
    • Catalyst: Zeolite-supported palladium (Pd/Zeolite)
    • Temperature: 180°C
    • Pressure: 20 bar
  • Yield : 82% with 99% purity

Economic Analysis :

  • Raw material cost: \$12/kg
  • Energy consumption: 8 kWh/kg

Comparative Analysis of Methods

Method Yield (%) Temperature Range Scalability Cost (USD/kg)
Nucleophilic Sub. 72 80–120°C Moderate 45
Multi-Component 68–75 −70°C to rt Low 120
Reductive Hydrolysis 85 200–260°C High 28
Continuous Flow 82 180°C Very High 35

Key Insights :

  • Reductive hydrolysis offers the best balance of yield (85%) and cost (\$28/kg).
  • Multi-component reactions are preferred for functionalized derivatives but require cryogenic conditions.

Emerging Techniques

Photocatalytic Cyanation

A 2025 approach uses visible light (450 nm) with a ruthenium photocatalyst to directly cyanate 4-picoline:

  • Reagents : 4-Picoline, trimethylsilyl cyanide (TMSCN)
  • Yield : 65% with 90% regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinebutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Pyridinebutanenitrile has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:

  • Nucleophilic Substitution Reactions : The nitrile group can be transformed into various functional groups through nucleophilic attack, allowing for the synthesis of amines, carboxylic acids, and other derivatives.
  • Coupling Reactions : It can participate in coupling reactions to form larger organic frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific functionalities. The incorporation of pyridine moieties can enhance the thermal stability and mechanical properties of the resulting materials.
  • Catalyst Development : Research has indicated that compounds containing pyridine rings can act as ligands in metal-catalyzed reactions, facilitating various transformations in organic synthesis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of pyridine-based compounds, including this compound derivatives. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Synthetic Applications

In another study focused on synthetic methodologies, researchers demonstrated the utility of this compound as a versatile building block for synthesizing complex heterocyclic compounds. The study highlighted its role in facilitating stepwise reactions leading to the formation of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-pyridinebutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.

    4-Pyridinecarboxaldehyde: A precursor in the synthesis of 4-pyridinebutanenitrile.

    4-Pyridinecarboxylic acid: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to the presence of both a nitrile group and a pyridine ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Biological Activity

4-Pyridinebutanenitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a nitrile group, which are key to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 148.16 g/mol

The presence of the pyridine ring suggests potential interactions with biological targets, as pyridine derivatives are known for their diverse pharmacological properties.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The nitrile group can enhance the compound's interaction with microbial targets, potentially inhibiting their growth .
  • Antiviral Properties : Some studies suggest that pyridine derivatives possess antiviral activities, making them candidates for further exploration in the context of viral infections, including emerging pathogens .
  • Cytotoxic Effects : Preliminary investigations indicate that this compound may have cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity of the compound and its biological activity. This interaction may modulate enzyme functions or inhibit microbial growth through disruption of metabolic pathways.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AntiviralPotential inhibition of viral replication
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various pyridine derivatives, including this compound, demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the nitrile group significantly enhanced activity against specific strains.
  • Antiviral Potential :
    In vitro studies have shown that compounds similar to this compound can inhibit viral replication in cell cultures infected with influenza viruses. These findings suggest a promising avenue for developing antiviral agents based on this scaffold.
  • Cytotoxicity Assessment :
    A recent investigation into the cytotoxic properties of this compound revealed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further research into the underlying mechanisms and potential therapeutic applications.

Q & A

Q. How to address contradictions in reported biological activity of this compound derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, incubation time). Perform dose-response assays to identify IC₅₀ variability. Use funnel plots to assess publication bias in existing literature and apply sensitivity analyses in meta-regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinebutanenitrile
Reactant of Route 2
Reactant of Route 2
4-Pyridinebutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.